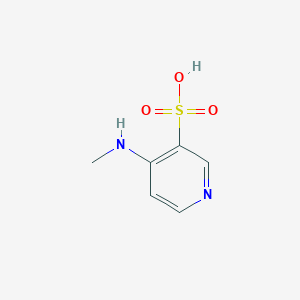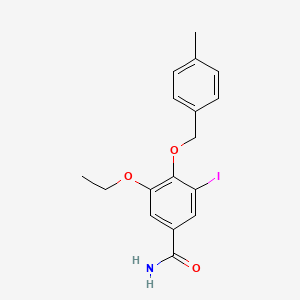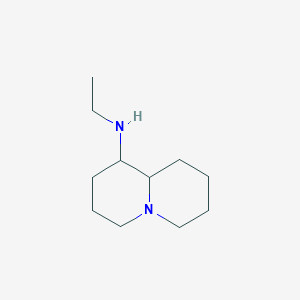
N-ethyl-octahydro-1H-quinolizin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C12H24N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by its octahydro structure, indicating full hydrogenation of the quinolizidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyloctahydro-1H-quinolizin-1-amine typically involves the hydrogenation of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of ethylamine. The reaction is usually carried out under high pressure and temperature, using a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of N-Ethyloctahydro-1H-quinolizin-1-amine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: N-Ethyloctahydro-1H-quinolizin-1-amine can undergo oxidation reactions to form corresponding N-oxides. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: N-Ethyloctahydro-1H-quinolizin-1-amine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of N-Ethyloctahydro-1H-quinolizin-1-amine.
Reduction: Primary amines.
Substitution: Various substituted quinolizidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: N-Ethyloctahydro-1H-quinolizin-1-amine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyloctahydro-1H-quinolizin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Quinolizidine: The parent compound of N-Ethyloctahydro-1H-quinolizin-1-amine, which lacks the ethylamine substitution.
Octahydroquinoline: A structurally similar compound with a different nitrogen substitution pattern.
N-Methylquinolizidine: Another derivative of quinolizidine with a methyl group instead of an ethyl group.
Uniqueness: N-Ethyloctahydro-1H-quinolizin-1-amine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
N-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C11H22N2/c1-2-12-10-6-5-9-13-8-4-3-7-11(10)13/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
FQZDGDDBZHHSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CCCN2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


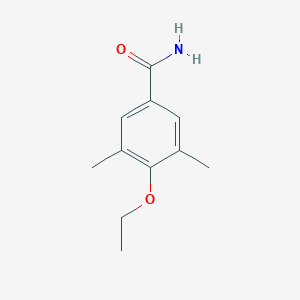
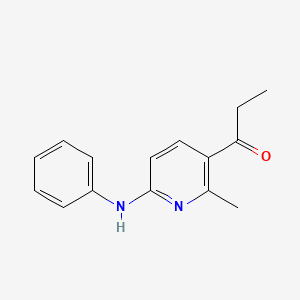



![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
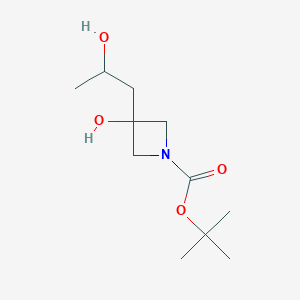
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
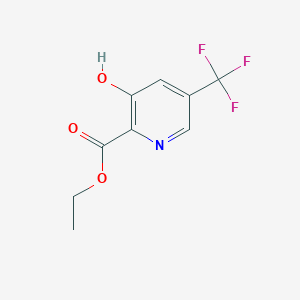
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
